(R)-(-)-2-Phenylglycinol serves as a valuable building block for peptide synthesis, particularly in the creation of chiral peptides. Its chiral center, denoted by (R) in the name, ensures the resulting peptide possesses the desired chirality, crucial for biological activity. Sigma-Aldrich, a leading chemical supplier, highlights its suitability for solution phase peptide synthesis [].
(R)-(-)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula CHNO and a molecular weight of 137.18 g/mol. It is also known by several synonyms, including (D)-beta-Aminophenethyl alcohol and (R)-(-)-2-Amino-2-phenylethanol. This compound is characterized by its light yellow solid appearance and is widely used as a synthetic intermediate in pharmaceutical applications .
Biologically, (R)-(-)-2-Phenylglycinol exhibits significant activity as a synthetic intermediate. While specific biological activities are not extensively documented, its structural properties suggest potential interactions with biological systems. The compound has been noted to cause skin irritation and serious eye damage upon exposure, indicating that it should be handled with caution in laboratory settings .
The synthesis of (R)-(-)-2-Phenylglycinol can be achieved through various methods:
These methods highlight the compound's versatility in synthetic chemistry .
(R)-(-)-2-Phenylglycinol serves primarily as a synthetic intermediate in pharmaceutical synthesis. Its applications include:
Due to its significance in drug development, it is crucial for laboratories engaged in medicinal chemistry .
Interaction studies involving (R)-(-)-2-Phenylglycinol focus on its reactivity with other chemical species rather than direct biological interactions. The compound's ability to form imines and oxazolidines suggests potential applications in creating complex molecular architectures that may exhibit unique biological properties. Further research into its interactions could provide insights into its utility in drug design and development .
Several compounds share structural similarities with (R)-(-)-2-Phenylglycinol. Here are a few notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2-Phenylglycine | CHN | Non-chiral version; used in similar applications |
L-Phenylalanine | CHNO | Essential amino acid; involved in protein synthesis |
D-Phenylalanine | CHNO | Non-natural variant; studied for neuroactive properties |
Uniqueness: What sets (R)-(-)-2-Phenylglycinol apart is its specific chiral configuration, which allows for unique interactions in biological systems and applications in asymmetric synthesis that are not achievable with its non-chiral counterparts.
Irritant